molecular formula C13H10ClNO2 B1613018 3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid CAS No. 325162-36-5

3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid

Cat. No.: B1613018
CAS No.: 325162-36-5
M. Wt: 247.67 g/mol
InChI Key: NJENTRVCKGPCPI-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the fourth position and a chlorophenylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with 4-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chlorophenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-[(4-carboxyphenyl)methyl]-pyridine-4-carboxylic acid.

    Reduction: Formation of 3-[(4-chlorophenyl)methyl]-pyridine-4-methanol.

    Substitution: Formation of 3-[(4-substituted phenyl)methyl]-pyridine-4-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the interaction.

Comparison with Similar Compounds

    3-[(4-Bromophenyl)methyl]-pyridine-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    3-[(4-Methylphenyl)methyl]-pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

    3-[(4-Nitrophenyl)methyl]-pyridine-4-carboxylic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness: 3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-3-1-9(2-4-11)7-10-8-15-6-5-12(10)13(16)17/h1-6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJENTRVCKGPCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628589
Record name 3-[(4-Chlorophenyl)methyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325162-36-5
Record name 3-[(4-Chlorophenyl)methyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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